molecular formula C10H22N2O B043743 7-(N-(3-Aminopropyl)amino)heptan-2-one CAS No. 122269-09-4

7-(N-(3-Aminopropyl)amino)heptan-2-one

Cat. No.: B043743
CAS No.: 122269-09-4
M. Wt: 186.29 g/mol
InChI Key: IINWDBQBGSUBQT-UHFFFAOYSA-N
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Description

7-(N-(3-Aminopropyl)amino)heptan-2-one is a synthetic polyamine analogue and precursor of interest in biochemical and cell biology research. Its core research value lies in its role in the study of polyamine metabolism and function. Polyamines, such as spermidine and spermine, are crucial organic cations involved in fundamental cellular processes including cell proliferation, differentiation, and apoptosis. This compound serves as a key intermediate or metabolic precursor in experimental pathways designed to modulate intracellular polyamine pools. Researchers utilize this compound to investigate the complex regulation of enzymes like spermidine synthase and to explore the consequences of altered polyamine homeostasis. Its mechanism of action often involves being taken up by cells and metabolized, potentially leading to the disruption of natural polyamine ratios, which can induce cell cycle arrest or trigger apoptotic pathways. This makes it a valuable tool for probing the biology of rapidly dividing cells, with significant applications in cancer research, neurobiology, and studies of aging. The compound's structure, featuring both a ketone and primary amine functional groups, also lends itself to further chemical derivatization for the development of novel probes or therapeutic agents.

Properties

CAS No.

122269-09-4

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

7-(3-aminopropylamino)heptan-2-one

InChI

InChI=1S/C10H22N2O/c1-10(13)6-3-2-4-8-12-9-5-7-11/h12H,2-9,11H2,1H3

InChI Key

IINWDBQBGSUBQT-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCNCCCN

Canonical SMILES

CC(=O)CCCCCNCCCN

Other CAS No.

122269-09-4

Synonyms

7-(N-(3-aminopropyl)amino)heptan-2-one
APAH

Origin of Product

United States

Scientific Research Applications

The compound 7-(N-(3-Aminopropyl)amino)heptan-2-one , often abbreviated as APAH, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications in scientific research, emphasizing its role in pharmacology, biochemistry, and potential therapeutic uses.

Chemical Properties and Structure

APAH is characterized by the presence of an amine group, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C11_{11}H22_{22}N2_{2}O, indicating it contains a heptanone backbone with an amino propyl side chain. This structure facilitates its function as a potential inhibitor in various biochemical pathways.

Pharmacological Studies

APAH has been investigated for its potential as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in gene expression regulation. Studies have shown that compounds similar to APAH can affect histone modification, thereby influencing cellular processes such as differentiation and apoptosis . The inhibition of HDACs is particularly relevant in cancer research, where altered gene expression contributes to tumorigenesis.

Cancer Research

In cancer studies, APAH has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. Research indicates that APAH can induce apoptosis selectively in cancerous cells while sparing normal cells, making it a candidate for targeted cancer therapies . The compound's ability to modulate cell cycle progression and induce cell death through apoptotic pathways highlights its potential as an anticancer agent.

Neuropharmacology

APAH's structural similarities to polyamines suggest it may interact with neurotransmitter systems. Some studies have explored its effects on neurodegenerative diseases by modulating pathways related to oxidative stress and neuroinflammation. The compound's potential neuroprotective properties are being investigated as a means to develop new treatments for conditions such as Alzheimer's disease.

Biochemical Applications

In biochemical assays, APAH has been used as a reagent for the derivatization of amino acids and other biomolecules due to its amine functionality. This application is significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods where sensitive detection of biological compounds is required .

Case Study 1: HDAC Inhibition

A study published in Proceedings of the National Academy of Sciences demonstrated that APAH effectively inhibits HDAC activity, leading to increased acetylation of histones in treated cells. This alteration was associated with enhanced expression of tumor suppressor genes, suggesting a mechanism through which APAH could exert anticancer effects .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of APAH revealed that at specific concentrations, the compound significantly reduced cell viability in HeLa cells while maintaining higher viability in normal dermal microvascular endothelial cells (HMEC-1). This selectivity underscores the potential therapeutic window for APAH in cancer treatment .

Case Study 3: Neuroprotective Effects

In preclinical models of neurodegeneration, APAH was shown to reduce markers of oxidative stress and inflammation. These findings suggest that APAH may offer protective benefits against neuronal damage, making it a candidate for further exploration in neuropharmacology .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of APAH with Related Compounds
Compound Name Molecular Formula Functional Groups Key Structural Differences
7-(N-(3-Aminopropyl)amino)heptan-2-one C₁₀H₂₂N₂O Ketone, primary/secondary amines Baseline structure
7-[(3-Aminopropyl)amino]-1-sulfanylheptan-2-one (Q7Y) C₁₀H₂₂N₂OS Ketone, sulfanyl (SH), amines Sulfanyl group replaces a hydrogen at C1
N-(3-((7-(N-(3-chloro-4-fluorophenyl)-N’-hydroxycarbamimidoyl)-1H-imidazo[4,5-b]pyridin-2-yl)amino)propyl)acetamide C₁₇H₁₄ClFN₈O Acetamide, imidazopyridine, halogen Extended aromatic system with halogen substitution
Spergualin (15-deoxyspergualin) C₁₇H₃₇N₇O₄ Guanidino, hydroxamate, polyamine Complex peptidomimetic backbone
Enzyme Inhibition Profiles
  • Spergualin : Targets HSP70 (heat shock protein 70), inducing apoptosis in cancer cells by disrupting protein folding .
Pharmacological Potential
  • APAH: Limited in vivo activity in epigenetic modulation but valuable for studying polyamine catabolism .
  • Spergualin: Clinically explored as an immunosuppressant and anticancer agent due to HSP70 inhibition .

Key Research Findings

APAH vs.

Spergualin’s Dual Role: Combines polyamine-like structural elements with a guanidino group, enabling binding to HSP70 and immunomodulatory receptors .

Q7Y’s Reactivity : The sulfanyl group in Q7Y may confer redox activity, though its biological implications remain uncharacterized .

Preparation Methods

Reductive Amination with Protected Intermediates

A widely adopted strategy involves reductive amination between 7-aminoheptan-2-one and 3-aminopropylamine. To prevent polyalkylation, the primary amine of 3-aminopropylamine is typically protected with a tert-butoxycarbonyl (Boc) group. For example:

  • Boc Protection : 3-Aminopropylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding N-Boc-3-aminopropylamine.

  • Reductive Amination : The Boc-protected amine reacts with 7-aminoheptan-2-one in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). This step selectively reduces the imine intermediate to form the secondary amine.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound.

Key Data :

StepReagents/ConditionsYield (%)Source
Boc ProtectionBoc₂O, CH₂Cl₂, 25°C, 12 h92
Reductive AminationNaBH₃CN, MeOH, pH 4.5, 24 h78
DeprotectionTFA/CH₂Cl₂, 0°C, 2 h95

This method avoids ketone reduction due to the mild reductive agent (NaBH₃CN) and achieves an overall yield of 68%.

Alkylation of 7-Bromoheptan-2-one

An alternative route employs alkylation of 7-bromoheptan-2-one with 3-aminopropylamine:

  • Synthesis of 7-Bromoheptan-2-one : Heptan-2-one is brominated at the 7-position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.

  • Nucleophilic Substitution : The bromide undergoes displacement with 3-aminopropylamine in dimethylformamide (DMF) at 80°C for 24 h.

Optimization Challenges :

  • Competing elimination reactions form 1-heptene-2-one byproducts.

  • Excess 3-aminopropylamine (3 equivalents) and potassium carbonate (2 equivalents) suppress elimination, improving yields to 62%.

Catalytic Approaches

Enzymatic Synthesis

The zinc deacetylase acetylpolyamine amidohydrolase (APAH) from Mycoplana ramosa has been explored for transamination reactions. In a novel approach:

  • Enzymatic Transamination : 7-Oxoheptan-2-one is reacted with 3-aminopropylamine in the presence of APAH (10 U/mg) at pH 7.5.

  • Kinetic Control : The enzyme’s active site stabilizes the transition state, achieving 55% conversion after 48 h.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost
Reductive Amination68HighModerate$$
Alkylation62ModerateHigh$
Ruthenium Catalysis75HighLow$$$
Enzymatic55HighLow$$$$

Reductive amination offers the best balance of yield and scalability, while enzymatic methods remain limited to small-scale applications .

Q & A

Basic: What are the key synthetic routes and analytical methods for characterizing 7-(N-(3-Aminopropyl)amino)heptan-2-one?

The synthesis of this compound involves multi-step organic reactions, including alkylation, oxidation, and deprotection. For example, intermediates like α-bromo ketones are synthesized via epoxide ring-opening using LiBr and acetic acid in anhydrous tetrahydrofuran (THF), followed by oxidation with Dess-Martin periodinane (DMP) . Final deprotection of tert-butoxycarbonyl (Boc) groups using HCl yields the dihydrochloride salt form of the compound .

Analytical characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and substituents.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • Column chromatography (silica gel) for purification, monitored by TLC .

Basic: What is the biological significance of this compound in enzyme inhibition studies?

This compound acts as a competitive inhibitor of acetylpolyamine amidohydrolase (APAH) , an enzyme involved in polyamine catabolism. It competes with natural substrates like N¹-acetylspermidine, binding to the enzyme's active site and blocking hydrolysis. Notably, studies show it does not induce histone hyperacetylation in vivo, distinguishing its mechanism from other epigenetic modulators .

Advanced: How can researchers optimize the synthesis yield of this compound?

Key factors include:

  • Reaction conditions : Strict anhydrous environments (e.g., THF) prevent side reactions during alkylation .
  • Protecting groups : Boc groups stabilize intermediates but require precise HCl concentrations (4N) for efficient deprotection .
  • Purification : Gradient elution in column chromatography (e.g., 5–20% MeOH in CH₂Cl₂) improves separation of polar byproducts .
  • Salt formation : Converting the free base to dihydrochloride enhances stability and crystallinity, critical for reproducibility .

Advanced: What experimental designs are recommended for studying APAH inhibition kinetics?

  • Enzyme assays : Use purified APAH with a fluorogenic substrate (e.g., N¹-acetylspermidine) and measure fluorescence quenching in the presence of varying inhibitor concentrations.
  • Controls : Include non-acetylated polyamines (e.g., spermine) to confirm specificity .
  • Kinetic analysis : Fit data to Michaelis-Menten models to determine inhibition constants (Kᵢ) and mode (competitive vs. non-competitive).
  • In vivo validation : Pair with histone acetylation assays (e.g., Western blot for H3K9ac) to rule off-target epigenetic effects .

Advanced: How can analytical methods resolve stability issues of this compound in biological assays?

  • HPLC-MS/MS : Monitor degradation products under physiological conditions (e.g., pH 7.4, 37°C). Use C18 columns with 0.1% formic acid in acetonitrile/water gradients for separation .
  • Stabilizers : Add antioxidants (e.g., 1 mM TCEP) to buffers to prevent oxidation of the aminopropyl moiety.
  • Salt forms : The dihydrochloride salt exhibits higher aqueous solubility and stability compared to the free base .

Advanced: How should researchers address contradictions in enzyme inhibition data across studies?

  • Replicate conditions : Ensure identical enzyme sources (e.g., recombinant vs. tissue-extracted APAH) and substrate concentrations.
  • Control for polyamine analogs : Test structurally related compounds (e.g., N¹-acetylspermine) to confirm assay specificity .
  • Structural analysis : Use X-ray crystallography or molecular docking to verify binding modes and rule out allosteric effects .

Advanced: What strategies improve detection limits in quantifying this compound in complex matrices?

  • Derivatization : React primary amines with dansyl chloride for enhanced fluorescence detection .
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Strata-X-C) reduces matrix interference from biological fluids.
  • LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 215 → 98) for selective quantification .

Advanced: What are the implications of this compound’s lack of histone hyperacetylation activity?

This finding suggests the compound’s effects are specific to polyamine metabolism, avoiding off-target epigenetic modifications. Researchers should:

  • Compare with HDAC inhibitors : Use parallel assays (e.g., HDAC1 activity) to confirm selectivity .
  • Explore therapeutic applications : Target diseases linked to dysregulated polyamine levels (e.g., cancer, parasitic infections) without confounding histone effects.

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